molecular formula Cr2(SO4)3<br>Cr2O12S3 B079939 CHROMIC SULFATE CAS No. 14489-25-9

CHROMIC SULFATE

Cat. No.: B079939
CAS No.: 14489-25-9
M. Wt: 392.2 g/mol
InChI Key: GRWVQDDAKZFPFI-UHFFFAOYSA-H
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Description

Chromic sulfate, or chromium(III) sulfate (Cr₂(SO₄)₃), is an inorganic compound primarily used in industrial applications. It exists in multiple forms, including anhydrous, hydrated, and basic variants. The basic form, often termed basic chromium sulfate (Cr(OH)₃(SO₄)₃·xH₂O), is a commercial mixture with sodium sulfate and typically contains 21–26% Cr₂O₃ .

Preparation Methods

Reduction of Sodium Dichromate with Sulfur Dioxide

The reduction of sodium dichromate (Na₂Cr₂O₇) using sulfur dioxide (SO₂) is a widely adopted industrial method. This process begins with diluting sodium dichromate to a concentration of 300–400 g/L . The solution is then subjected to countercurrent contact with SO₂ gas (10–13% concentration by volume) at 60–80°C, facilitating the exothermic reduction reaction:

Na2Cr2O7+3SO2+H2O2Cr(OH)SO4+Na2SO4\text{Na}2\text{Cr}2\text{O}7 + 3\text{SO}2 + \text{H}2\text{O} \rightarrow 2\text{Cr(OH)SO}4 + \text{Na}2\text{SO}4

The resultant basic chromium sulfate (Cr(OH)SO₄) undergoes pH adjustment at 80–100°C by adding excess SO₂ or sodium dichromate to oxidize residual sulfites . The final solution is spray-dried at 100–160°C to yield a powdered product. Key advantages include high purity (hexavalent chromium <1 ppm) and efficient heat recovery from sulfur combustion . Environmental benefits arise from tail gas purification systems that capture micron-sized chromium particles, mitigating workplace hazards .

Formaldehyde-Mediated Reduction of Chromic Anhydride

A novel approach utilizes chromic anhydride (CrO₃) as the starting material, reduced by formaldehyde (HCHO) in sulfuric acid. Dissolving CrO₃ in water and adding concentrated H₂SO₄ initiates the reaction under magnetic stirring at 90–100°C . Formaldehyde, added at 180% stoichiometric excess, reduces Cr(VI) to Cr(III):

2CrO3+3HCHO+3H2SO4Cr2(SO4)3+3CO2+6H2O2\text{CrO}3 + 3\text{HCHO} + 3\text{H}2\text{SO}4 \rightarrow \text{Cr}2(\text{SO}4)3 + 3\text{CO}2 + 6\text{H}2\text{O}

Post-reduction, the solution is either directly used in electroplating baths or evaporated to crystallize hydrated chromium sulfate. This method eliminates impurities like iron or sodium salts, making it ideal for high-purity applications .

Digestion of Iron-Chromium Alloys with Sulfuric Acid

Iron-chromium alloys (e.g., ferrochromium) serve as cost-effective raw materials. The alloy is digested with dilute H₂SO₄ (10–20% concentration) at 60–105°C, dissolving chromium while leaving a silica-rich residue . The filtrate is treated with alkali under non-oxidizing conditions to precipitate granular basic chromium sulfate. This granular form simplifies filtration and washing, addressing historical challenges with gelatinous precipitates . The process is particularly advantageous for resource recovery from metallurgical by-products.

Molasses-Based Reduction in Spent Acid Media

An eco-friendly method employs molasses as a reductant for sodium dichromate in spent acid (a by-product of ibuprofen synthesis). Combining molasses, spent acid, and Na₂Cr₂O₇, the mixture is heated with steam until the pH stabilizes at 2.8–3.2 . The reaction mechanism involves carbohydrate-mediated reduction of Cr(VI) to Cr(III), yielding a solution that is rotary-dried into flakes and pulverized. This approach valorizes industrial waste (spent acid) and reduces reliance on synthetic reagents, though product purity may be lower compared to other methods .

Comparative Analysis of Chromic Sulfate Preparation Methods

Method Reactants Conditions Product Form Advantages Limitations
SO₂ Reduction Na₂Cr₂O₇, SO₂60–80°C, spray dryingBasic chromium sulfateHigh purity, closed-loop SO₂ recyclingRequires gas handling systems
Formaldehyde Reduction CrO₃, HCHO, H₂SO₄90–100°C, magnetic stirringHydrated Cr₂(SO₄)₃Direct electroplating compatibilityFormaldehyde toxicity concerns
Iron-Chromium Alloy Fe-Cr alloy, H₂SO₄60–105°C digestionGranular precipitateLow-cost raw materialsSilica residue management
Molasses Reduction Na₂Cr₂O₇, molasses, spent acidSteam heating, pH 2.8–3.2Powdered flakesWaste valorizationModerate purity

Chemical Reactions Analysis

CHROMIC SULFATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Common reagents used in these reactions include sulfur dioxide, sulfuric acid, and zinc. The major products formed from these reactions include chromic acid, chromium(II) sulfate, and various ligand-substituted chromium complexes .

Scientific Research Applications

Leather Industry

Tanning Agent
Chromic sulfate is predominantly utilized in the leather tanning process, specifically in chrome tanning. This method involves stabilizing collagen fibers in animal hides, resulting in leather that is durable, flexible, and resistant to decay. The use of this compound enhances the quality of leather products by providing:

  • Improved Durability : The cross-linking of collagen fibers increases resistance to wear and tear.
  • Water Resistance : Tanned leather exhibits enhanced resistance to water, making it suitable for various applications such as footwear and upholstery.
  • Color Fastness : this compound contributes to better dye uptake and retention, ensuring vibrant colors that do not fade easily .

Textile Dyeing

Mordant in Dyeing Processes
In the textile industry, this compound serves as a mordant. A mordant is a substance that helps fix dyes onto fabrics, improving color retention and fastness. Its application includes:

  • Dye Fixation : By enhancing the bond between dye molecules and fabric fibers, this compound ensures that colors remain vibrant after washing.
  • Versatility : It can be used with various types of dyes, making it a crucial component in producing colored textiles .

Ceramics and Pigments

Coloring Agent
this compound is employed as a pigment in ceramics and other materials. It provides:

  • Vibrant Colors : The compound imparts deep green to violet hues in ceramic glazes and paints.
  • Stability : this compound is stable under high temperatures, making it suitable for use in environments where thermal stability is essential .

Environmental Applications

Chromium Reduction Processes
Recent studies have explored the role of this compound in bioremediation processes, particularly in reducing hexavalent chromium (Cr VI \text{Cr VI }) to trivalent chromium (Cr III \text{Cr III }). This reduction is facilitated by specific bacterial strains capable of utilizing this compound as an electron acceptor. The findings indicate:

  • Biological Pathways : Sulfate-reducing bacteria can effectively reduce Cr VI \text{Cr VI } under anaerobic conditions, contributing to environmental cleanup efforts .
  • Sustainable Practices : Utilizing biological systems for chromium reduction offers a sustainable alternative to conventional chemical methods.

Case Study 1: Leather Tanning Efficiency

A study conducted on the efficiency of this compound in leather tanning found that optimizing pH levels during the tanning process significantly enhances the quality of leather produced. Operating at a pH of 4 increased conversion efficiency from 70% to 80%, leading to higher-quality leather with improved properties .

Case Study 2: Textile Dyeing Innovations

Research into textile dyeing has shown that using this compound as a mordant not only improves color retention but also reduces water consumption during dyeing processes. This innovation has led to more sustainable practices within the textile industry .

Mechanism of Action

The mechanism of action of chromium sulfate involves its interaction with various molecular targets and pathways. In biological systems, chromium(III) ions play a role in glucose metabolism by enhancing insulin signaling. Chromium upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor. This leads to the activation of protein kinase B (Akt) and the translocation of glucose transporter-4 (Glut4) vesicles to the cell surface, promoting glucose uptake .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Molecular Formula : Cr₂(SO₄)₃ (anhydrous), Cr(OH)₃(SO₄)₃·xH₂O (basic form) .
  • Molar Mass : 392.18 g/mol (anhydrous); 165.07 g/mol for basic chromium sulfate .
  • Appearance : Dark green powder or violet crystals .
  • Solubility : Highly water-soluble; forms acidic solutions (pH ~3.0) .
  • Decomposition: Releases sulfur oxides (SOₓ), carbon monoxide (CO), and chromic acid (H₂CrO₄) when heated .

Cobaltic Sulfate (Co₂(SO₄)₃)

Key Properties

Property Chromic Sulfate Cobaltic Sulfate
Formula Cr₂(SO₄)₃ Co₂(SO₄)₃
Molar Mass 392.18 g/mol ~406.04 g/mol (calculated)
Solubility Highly water-soluble Moderately soluble
pH in Solution ~3.0 (acidic) Likely acidic (unreported)
Decomposition SOₓ, CO, H₂CrO₄ Co oxides, SOₓ (inferred)

Chromium Sulfide (Cr₂S₃)

Key Properties

Property This compound Chromium Sulfide
Formula Cr₂(SO₄)₃ Cr₂S₃
Molar Mass 392.18 g/mol 200.19 g/mol
Solubility Water-soluble Insoluble in water
Reactivity Reacts with strong oxidizers Reacts with acids to release H₂S
Thermal Stability Decomposes at high temps Stable up to 1,200°C

Research Findings and Data Gaps

This compound vs. Cobaltic Sulfate : this compound’s acidic nature and high solubility make it more suitable for tanning and catalysis, whereas cobaltic sulfate’s applications are constrained by cobalt’s toxicity and cost .

This compound vs. Chromium Sulfide : The sulfate form’s water solubility contrasts with the sulfide’s stability in high-temperature environments, highlighting divergent industrial uses .

Data Gaps :

  • Detailed decomposition pathways for cobaltic sulfate are unreported .
  • Long-term health impacts of chromium sulfide exposure remain understudied .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of chromic sulfate (Cr₂(SO₄)₃) that researchers must consider during experimental design?

  • Methodological Answer : Prioritize measuring solubility (temperature-dependent, e.g., in water or organic solvents), thermal stability (decomposition temperatures), and hygroscopicity. Use techniques like thermogravimetric analysis (TGA) for decomposition profiles and conductometric titration for solubility . For purity assessment, combine X-ray diffraction (XRD) with inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines: use fume hoods to avoid inhalation of aerosols, wear nitrile gloves and protective eyewear, and store in airtight containers away from reductants. In case of exposure, immediate rinsing with water for 15+ minutes is critical. For waste management, precipitate chromium(III) hydroxide using NaOH (pH >8) before disposal .

Q. What spectroscopic methods are most effective for characterizing this compound in solution?

  • Methodological Answer : UV-Vis spectroscopy (absorption peaks at ~450 nm for Cr³⁺ complexes) and Fourier-transform infrared spectroscopy (FTIR) to identify sulfate (ν₃ band ~1100 cm⁻¹) and hydration states. Pair with cyclic voltammetry to assess redox behavior in aqueous systems .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal decomposition pathways be resolved?

  • Methodological Answer : Contradictions often arise from differences in heating rates or atmospheric conditions (e.g., N₂ vs. air). Replicate studies using controlled dynamic heating (e.g., 5°C/min in inert gas) coupled with evolved gas analysis (EGA-MS). Compare results to computational models (DFT simulations) to validate intermediate phases like CrO·SO₃ .

Q. What strategies mitigate interference from chromium(III) hydrolysis during quantitative analysis in acidic media?

  • Methodological Answer : Stabilize Cr³⁺ by adding complexing agents (e.g., EDTA) at pH <2.5. For atomic absorption spectroscopy (AAS), use matrix modifiers like NH₄NO₃ to suppress sulfate interference. Validate with standard addition methods and cross-check via ion chromatography .

Q. How does this compound’s coordination chemistry influence its reactivity in catalysis studies?

  • Methodological Answer : Investigate ligand exchange kinetics using stopped-flow spectroscopy with varying ligands (e.g., H₂O, Cl⁻, or organic donors). Compare catalytic efficiency in model reactions (e.g., oxidation of alcohols) under controlled pH and ionic strength. Density functional theory (DFT) can predict active sites and transition states .

Q. What statistical approaches are recommended for reconciling discrepancies in environmental toxicity data for chromium(III) species?

  • Methodological Answer : Apply meta-regression to datasets, accounting for variables like pH, organic matter content, and exposure duration. Use sensitivity analysis to identify dominant factors (e.g., ligand competition in soil systems). Cross-validate with speciation modeling (e.g., PHREEQC) .

Q. Data and Contradiction Management

Q. How should researchers address inconsistencies in reported solubility values of this compound across literature?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to filter studies by methodology (e.g., gravimetric vs. spectroscopic). Replicate experiments under standardized conditions (e.g., IUPAC-recommended temperatures) and publish raw datasets with uncertainty margins .

Q. What experimental controls are critical when studying this compound’s role in nanoparticle synthesis?

  • Methodological Answer : Include blank reactions (without Cr³⁺) to rule out reductant auto-oxidation. Monitor particle size distribution via dynamic light scattering (DLS) and validate redox states using X-ray photoelectron spectroscopy (XPS). Reproducibility requires strict pH control (±0.1 units) .

Q. Environmental and Analytical Considerations

Q. How can researchers accurately quantify chromium(III) speciation in environmental samples containing this compound?

  • Methodological Answer : Use sequential extraction (e.g., Tessier method) to differentiate labile vs. precipitated Cr³⁺. Pair with synchrotron-based X-ray absorption near-edge structure (XANES) to identify coordination environments. Validate using certified reference materials (e.g., NIST SRM 2709) .

Properties

IUPAC Name

chromium(3+);trisulfate
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InChI

InChI=1S/2Cr.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
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InChI Key

GRWVQDDAKZFPFI-UHFFFAOYSA-H
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Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3]
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Molecular Formula

Cr2(SO4)3, Cr2O12S3
Record name CHROMIC SULFATE
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Related CAS

Record name Chromium(III) sulfate
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DSSTOX Substance ID

DTXSID20890642
Record name Chromium sulfate (Cr2(SO4)3)
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Molecular Weight

392.2 g/mol
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Physical Description

Chromic sulfate is a dark green to violet crystalline material. Used in paints and inks, ceramics, and in textile dyeing. It is noncombustible. The primary hazard of this material is the potential for environmental damage if released. Immediate steps should be taken to limit its spread to the environment., Dark-green to violet crystals; [CAMEO] Violet, red, peach solid; Insoluble in water; [ACGIH]
Record name CHROMIC SULFATE
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Boiling Point

Loses water of hydration at 212.0 °F; Cr2(SO4)3 x 18 H2O loses 12 H2O; Cr2(SO4)3 x 15 H2O loses 10 H2O (USCG, 1999)
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Solubility

Practically insoluble in water, Insoluble in water but dissolves to form complexes when reducing agents are added., Practically insoluble in acids, Soluble in alcohol
Record name CHROMIUM (III) SULFATE
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Density

3.012 at 68 °F for anhydrous salt; Hydrated: 1.867 at 17 °C for salt with 15 H2O; 1.7 at 22 °C for salt with 18 H2O (USCG, 1999), 3.012
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Color/Form

Peach-colored solid, Red powder, Violet or red powder

CAS No.

10101-53-8, 14489-25-9
Record name CHROMIC SULFATE
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Melting Point

212 °F (USCG, 1999), Decomposes >700 °C
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Synthesis routes and methods I

Procedure details

In a known method for producing a chromium salt, such as chromium nitrate, chromium phosphate, or chromium chloride, ore is subjected to alkali oxidizing roasting to prepare a sodium dichromate solution, sulfuric acid is added to the sodium dichromate solution, which is then subsequently reduced with an organic substance to produce a chromium sulfate solution, caustic soda or soda ash is added thereto to form a precipitate of chromium hydroxide or chromium carbonate, which is subsequently subjected to filtration and water washing, and then nitric acid, phosphoric acid, or hydrochloric acid is added thereto for dissolution. In another known method, chromium ore is reduced in an electric furnace using a carbon reductant to produce high-carbon ferrochromium, the high-carbon ferrochromium is extracted with sulfuric acid, the resulting solution is electrolyzed to obtain metallic chromium, and nitric acid or hydrochloric acid is added to the metallic chromium to produce chromium nitrate or chromium chloride.
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Synthesis routes and methods II

Procedure details

This corresponds, given M(Cr2O3)=152 g/mol, M(Cr)=52 g/mol and M(O)=16 g/mol, to a value of 9.58 g of chromium(III) ions which the float must contain at a minimum. Based on 400 g of float, the use of chromium sulphate as tanning agent results in M(Cr2(SO4)3)=392 g/mol, M(S)=32 g/mol, M(Cr)=52 g/mol, M(O)=16 g/mol→26.53% of chromium in chromium sulphate.
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26.53%

Synthesis routes and methods III

Procedure details

The neutral solution of sodium chromate was poured into an acidating tank, and again the above-mentioned sodium hydrogen sulfate was added, to neutralize to Ph=1.5-2.0, which converted Na2CrO4 to Na2Cr2O7. Next, 2.181 Kg of sucrose crystals were added slowly while continuously agitating to form basic chromium sulfate. No Cr+6 was detected indicating that the reductive reaction had proceeded to completion.
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Synthesis routes and methods IV

Procedure details

A process, as claimed in claim 1, wherein sodium hydrogen sulfate is added to the extractive liquor, to obtain a Ph value of 6-7, and the neutral sodium chromate solution is acidified with sodium hydrogen sulfate again; and further, sucrose or formaldehyde is added, followed by heating to above 100° C., to form chromium sulfate and sodium sulfate, which, after completion of reaction, are cooled to 21°-24 C., and separated, to obtain sodium sulfate decahydrate crystals and chromium sulfate.
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Synthesis routes and methods V

Procedure details

A process, as claimed in claim 4, wherein sulfuric acid or sodium hydrogen sulfate is added to the chromium hydroxide obtained, to form chromium sulfate.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

CHROMIC SULFATE
CHROMIC SULFATE
CHROMIC SULFATE
CHROMIC SULFATE
CHROMIC SULFATE
CHROMIC SULFATE

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